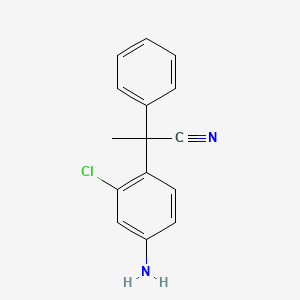
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile is an organic compound that features a nitrile group attached to a phenyl ring, which is further substituted with an amino and a chloro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzonitrile and benzaldehyde.
Reaction Conditions: A common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction between the starting materials.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. The amino and chloro groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-chlorophenol: Shares the amino and chloro substituents but lacks the nitrile group.
2-Amino-N-(4-chlorophenyl)benzamide: Contains similar functional groups but differs in the overall structure.
Uniqueness
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
33672-14-9 |
|---|---|
Formule moléculaire |
C15H13ClN2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
2-(4-amino-2-chlorophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H13ClN2/c1-15(10-17,11-5-3-2-4-6-11)13-8-7-12(18)9-14(13)16/h2-9H,18H2,1H3 |
Clé InChI |
CRLLILZMYVHZAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




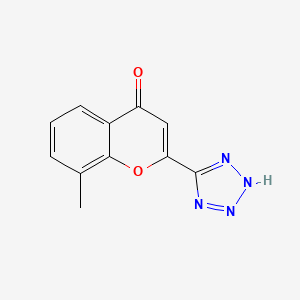
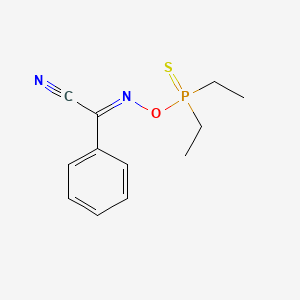
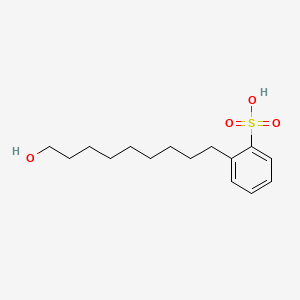
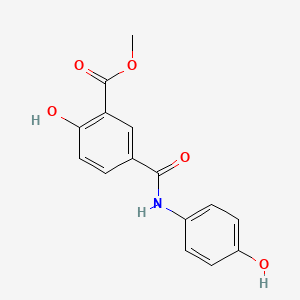
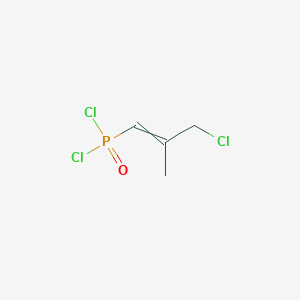
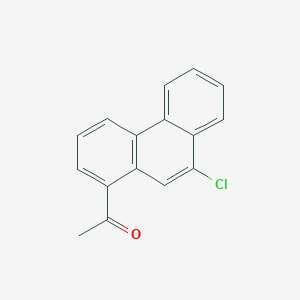
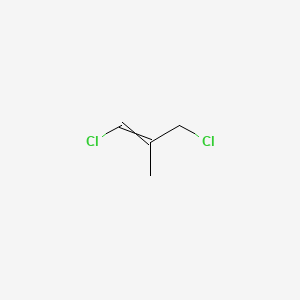
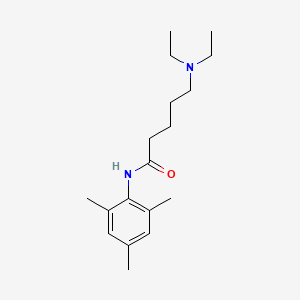
methanone](/img/structure/B14695403.png)
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
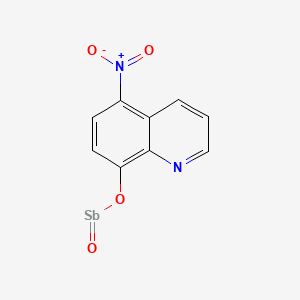
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
